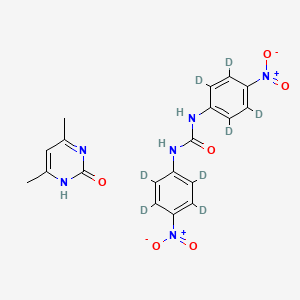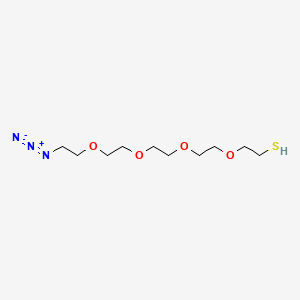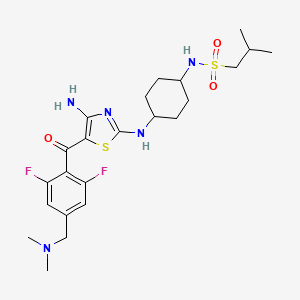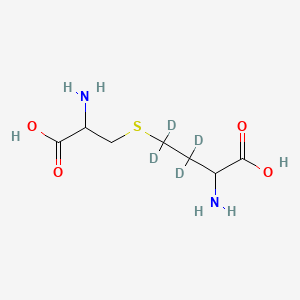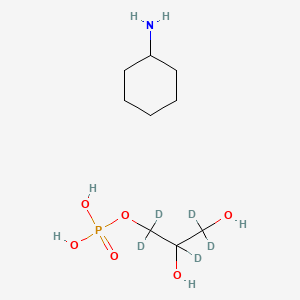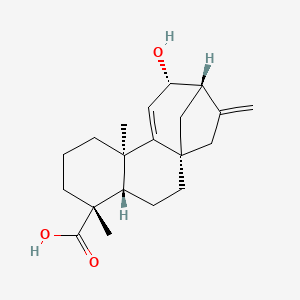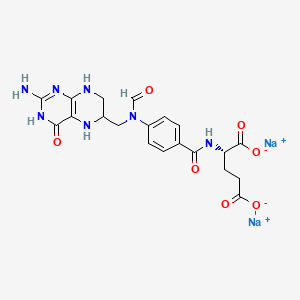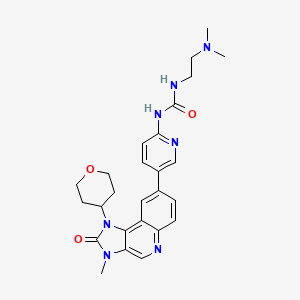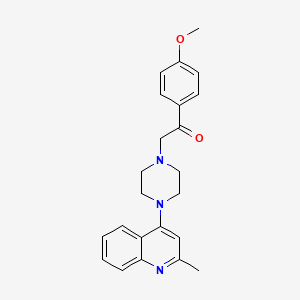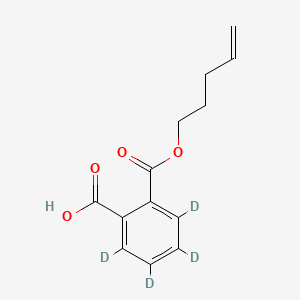
Sos1-IN-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sos1-IN-8 is a potent inhibitor of the Son of Sevenless 1 (SOS1) protein, which plays a crucial role in the RAS signaling pathway. This pathway is significant in various cellular processes, including cell growth, differentiation, and survival. This compound has shown promise in inhibiting the interaction between SOS1 and RAS, making it a potential therapeutic agent for RAS-driven cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sos1-IN-8 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a fused pyridazine derivative, which is then subjected to various chemical reactions to yield the final compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs. Advanced techniques like continuous flow chemistry may be employed to enhance production rates and ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Sos1-IN-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Sos1-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the SOS1-RAS interaction and its role in cellular signaling pathways.
Biology: Employed in research to understand the molecular mechanisms of RAS-driven cancers and other diseases involving the RAS pathway.
Medicine: Investigated as a potential therapeutic agent for treating RAS-driven cancers, such as lung adenocarcinoma, colorectal cancer, and melanoma
Mecanismo De Acción
Sos1-IN-8 exerts its effects by inhibiting the guanine nucleotide exchange factor activity of SOS1. This inhibition prevents the activation of RAS proteins by blocking the exchange of GDP for GTP. As a result, the downstream signaling pathways, such as the MAP kinase pathway, are disrupted, leading to reduced cell proliferation and survival. The molecular targets of this compound include the SOS1 protein and its interaction with RAS proteins .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Sos1-IN-8 in their mechanism of action and therapeutic potential. These include:
Uniqueness
This compound is unique in its high potency and selectivity for SOS1, with IC50 values of 11.6 nM and 40.7 nM for SOS1-G12D and SOS1-G12V, respectively . This high specificity makes it a valuable tool for studying the SOS1-RAS interaction and developing targeted therapies for RAS-driven cancers.
Propiedades
Fórmula molecular |
C24H26F3N3O4 |
|---|---|
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
2,2-difluoro-2-[2-fluoro-3-[(1R)-1-[[6-methoxy-4-methyl-7-[(3S)-oxolan-3-yl]oxyphthalazin-1-yl]amino]ethyl]phenyl]ethanol |
InChI |
InChI=1S/C24H26F3N3O4/c1-13(16-5-4-6-19(22(16)25)24(26,27)12-31)28-23-18-10-21(34-15-7-8-33-11-15)20(32-3)9-17(18)14(2)29-30-23/h4-6,9-10,13,15,31H,7-8,11-12H2,1-3H3,(H,28,30)/t13-,15+/m1/s1 |
Clave InChI |
AXFAPMWBBDBMMZ-HIFRSBDPSA-N |
SMILES isomérico |
CC1=NN=C(C2=CC(=C(C=C12)OC)O[C@H]3CCOC3)N[C@H](C)C4=C(C(=CC=C4)C(CO)(F)F)F |
SMILES canónico |
CC1=NN=C(C2=CC(=C(C=C12)OC)OC3CCOC3)NC(C)C4=C(C(=CC=C4)C(CO)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


